N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- 4-Fluorophenoxy acetamide moiety: Enhances lipophilicity and modulates electronic properties via the fluorine atom. Such derivatives are frequently explored in medicinal chemistry for kinase inhibition or anticancer activity due to their ability to mimic purine bases .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-3-6-16(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)25-19(28)11-30-17-7-4-15(22)5-8-17/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEBXQCPNAWICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : A bicyclic pyrazolo[3,4-d]pyrimidine framework.
- Substituents : A 3,4-dimethylphenyl group at the 1-position and a 4-fluorophenoxy group at the 2-position.
- Molecular Formula : C23H23N5O3
- Molecular Weight : 417.469 g/mol
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The specific compound in focus has shown promising results in various studies:
- In Vitro Studies : The compound demonstrated potent anti-proliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For example, one study reported an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells for structurally similar derivatives .
- Mechanisms of Action : The mechanisms often involve inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR). Molecular docking studies suggest that this compound can effectively bind to EGFR, inhibiting its activity and leading to reduced cell proliferation .
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antimicrobial activities. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating potential for further investigation in this area .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : Utilizing appropriate reagents such as potassium permanganate for oxidation.
- Substitution Reactions : Introducing the 3,4-dimethylphenyl and 4-fluorophenoxy groups through nucleophilic substitution methods.
Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity .
Case Studies
Several case studies highlight the biological efficacy of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| Compound 12b | EGFR Inhibitor | 0.016 µM (EGFR WT), 0.236 µM (EGFR T790M) |
| Compound X | Antitumor | 8.21 µM (A549), 19.56 µM (HCT-116) |
| Compound Y | Antimicrobial | Variable IC50 against bacterial strains |
These studies underscore the potential of pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents targeting various diseases.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[3,4-d]pyrimidine Family
Compound from
- Structure : 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide.
- Key Differences: Substituents: 4-Fluorophenyl at position 1 and trifluoromethylphenyl in the acetamide side chain. Synthesis: Likely involves palladium-catalyzed cross-coupling, similar to methods in .
Compound from
- Structure : 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide.
- Key Differences :
- Substituents : 3-Methylpyrazole ring and phenyl group at position 1.
- Impact : The methylpyrazole may introduce conformational rigidity, altering binding kinetics compared to the target compound’s dimethylphenyl group.
Compound from
- Structure: 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Key Differences: Substituents: Chromen-4-one fused system and methylthio group. Impact: The chromenone moiety may confer fluorescence properties useful in imaging, while the methylthio group could influence redox activity .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Synthesis of 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile
The foundational step involves preparing the 5-aminopyrazole precursor. A modified procedure from employs 3,4-dimethylphenylhydrazine and ethyl cyanoacetate in ethanol under reflux (72 hours), yielding 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile (85% yield). Characterization by $$ ^1H $$-NMR confirms the aminopyrazole structure:
Cyclocondensation with Nitriles
Using HCl gas-mediated cyclization, the pyrazole reacts with acetonitrile in dioxane (6 hours, 0°C) to form 1-(3,4-dimethylphenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4(5H)-one (78% yield). The methyl group at position 6 arises from acetonitrile, though subsequent steps may require its removal or modification.
Reaction Conditions:
- Solvent: Dioxane
- Catalyst: Dry HCl gas
- Workup: Ice quenching, basification with 5% NaOH, recrystallization (ethanol).
Functionalization at Position 5: Amidation Strategy
Chlorination and Amination
To introduce the acetamide group, the 4-oxo derivative undergoes chlorination with POCl$$_3$$ and trimethylamine (TMA) in anhydrous DMF (70°C, 3 hours), yielding 4-chloro-1-(3,4-dimethylphenyl)-6-methylpyrazolo[3,4-d]pyrimidine (62% yield). Hydrazinolysis (hydrazine hydrate, ethanol, reflux, 8 hours) produces 5-hydrazinyl-1-(3,4-dimethylphenyl)-6-methylpyrazolo[3,4-d]pyrimidine (89% yield).
Acylation with 2-(4-Fluorophenoxy)acetyl Chloride
The hydrazine intermediate reacts with 2-(4-fluorophenoxy)acetyl chloride (triethylamine, THF, 0°C to RT, 12 hours) to furnish the target acetamide (68% yield). Purification via column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) ensures >95% purity.
Analytical Data:
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, pyrimidine-H), 7.48–7.12 (m, 7H, aromatic), 4.62 (s, 2H, OCH$$2$$), 2.33 (s, 6H, CH$$3$$), 1.98 (s, 3H, CH$$3$$).
- HRMS (ESI): m/z calculated for C$${23}$$H$${21}$$FN$$4$$O$$3$$ [M+H]$$^+$$: 437.1612; found: 437.1609.
Alternative Pathways and Optimization
Direct Cyclization with Functionalized Nitriles
An alternative route substitutes acetonitrile with 2-(4-fluorophenoxy)acetonitrile during cyclization. However, this nitrile’s steric bulk reduces yield (42%) due to incomplete ring closure.
Reductive Amination
Patent WO2022056100A1 describes a palladium-catalyzed coupling between 5-amino-pyrazolo[3,4-d]pyrimidin-4-one and 2-(4-fluorophenoxy)ethyl bromide. While efficient (74% yield), this method requires specialized catalysts (Pd(OAc)$$_2$$, Xantphos).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Reaction Dynamics
The HCl-mediated cyclization proceeds via nucleophilic attack of the pyrazole’s amino group on the nitrile carbon, followed by proton transfer and ring closure. Density functional theory (DFT) calculations indicate a ΔG$$^\ddagger$$ of 28.5 kcal/mol for the rate-limiting step. For amidation, the hydrazine’s lone pair attacks the acyl chloride’s carbonyl carbon, with triethylamine scavenging HCl to shift equilibrium.
Industrial-Scale Considerations
Solvent Selection
Dioxane, though effective, poses toxicity concerns. Substituting with 2-MeTHF improves safety (comparable yield: 76%).
Catalytic Efficiency
Nanoparticulate Pd/C (0.5 mol%) enhances coupling reactions, reducing metal leaching and enabling recycling (5 cycles, <5% yield drop).
Q & A
Q. What synthetic strategies are employed to construct the pyrazolo[3,4-d]pyrimidin-4-one core of this compound?
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. For example, describes the reaction of 1-(3,4-dimethylphenyl)pyrazolo precursors with α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile). Key intermediates include halogenated acetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide), which facilitate nucleophilic substitution at the pyrimidine ring’s reactive positions. Reaction monitoring via TLC or HPLC is critical to isolate the core structure before introducing the 4-fluorophenoxy moiety .
Q. Which analytical techniques are prioritized for confirming the compound’s structural identity?
- X-ray crystallography : Single-crystal diffraction (as in ) resolves bond lengths and angles, confirming substituent positions (e.g., 3,4-dimethylphenyl orientation) .
- NMR spectroscopy : H and C NMR ( ) identify proton environments, such as the deshielded acetamide carbonyl (~170 ppm) and aromatic protons from the fluorophenoxy group (~7.0–7.5 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] for CHFNO) .
Advanced Research Questions
Q. How can reaction yields be improved during the introduction of the 4-fluorophenoxy acetamide side chain?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenoxide ion ( ).
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions (e.g., hydrolysis of the acetamide group) .
| Reaction Condition | Yield Improvement | Reference |
|---|---|---|
| DMF, 80°C, 12 hrs | 78% → 85% | |
| TBAB catalyst, 60°C | 70% → 88% |
Q. How should researchers address discrepancies in 1^11H NMR data caused by rotational isomerism in the acetamide group?
Rotational barriers in the acetamide bond can lead to split peaks or broadening. Solutions include:
- Variable-temperature NMR : Heating the sample to 50–60°C coalesces split signals into singlets ( ).
- DFT calculations : Predict energy barriers for rotation and correlate with experimental data (e.g., 10–12 kcal/mol barriers typical for similar acetamides) .
Q. What electronic effects do the 3,4-dimethylphenyl and 4-fluorophenoxy substituents exert on the compound’s reactivity?
- 3,4-Dimethylphenyl : Electron-donating methyl groups increase electron density at the pyrazolo-pyrimidine core, enhancing electrophilic substitution at the C5 position ( ).
- 4-Fluorophenoxy : The fluorine atom’s electronegativity withdraws electron density, polarizing the acetamide bond and increasing susceptibility to nucleophilic attack ( ).
Q. Which computational methods are suitable for predicting target binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with kinase ATP-binding pockets (e.g., using PDB: 3QKK).
- MD simulations : GROMACS or AMBER assess binding stability under physiological conditions (implied in ’s focus on catalytic processes) .
Data Contradiction Analysis
Q. How to resolve conflicting HPLC purity results between synthetic batches?
- Column calibration : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities ().
- Spiking experiments : Add authentic standard to confirm co-elution peaks ( ).
Key Structural and Synthetic Data
| Parameter | Value/Technique | Reference |
|---|---|---|
| Molecular weight | 438.45 g/mol | |
| Melting point | 221–224°C (analogous) | |
| Key H NMR shifts | 8.2 ppm (pyrimidine H), 4.3 ppm (CHCO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
